molecular formula C9H11ClO2 B2399964 1-(2-Chlorophenyl)-2-methoxyethan-1-ol CAS No. 1251291-05-0

1-(2-Chlorophenyl)-2-methoxyethan-1-ol

Cat. No.: B2399964
CAS No.: 1251291-05-0
M. Wt: 186.64
InChI Key: SSAQTBNCCGHMCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenol (in this case 2-Chlorophenol) with an appropriate alkylating agent under basic conditions .


Molecular Structure Analysis

The molecular structure of such a compound would be analyzed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the ether group might be cleaved under acidic conditions, or the phenol might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, density, refractive index, etc., would be determined using various analytical techniques .

Scientific Research Applications

Photochemical Generation and Reactivity of Aryl Cations

Research conducted by Protti et al. (2004) delves into the photochemistry of chlorophenols and chloroanisoles, presenting a method for accessing aryl cations through heterolysis in methanol. This study offers insights into the generation of arylated products via cationic mechanisms, highlighting the potential of "1-(2-Chlorophenyl)-2-methoxyethanol" in synthesizing complex organic molecules through photochemical reactions (Protti, Fagnoni, Mella, & Albini, 2004).

Kinetic Studies and Solvolytic Reactions

The work by Thibblin and Sidhu (1992) explores the solvolysis of diphenyl chloroethanes, leading to the formation of hydroxy and methoxy derivatives. This research provides valuable kinetic data and insights into the mechanisms of solvolytic elimination and substitution reactions, which are crucial for understanding the reactivity and applications of chlorophenyl methoxyethanols in synthetic chemistry (Thibblin & Sidhu, 1992).

Selective Cleavage and Acylation Reactions

Adogla et al. (2012) investigate the selective cleavage of methoxy groups in dimethoxyphenols, followed by acylation. This study underscores the synthetic utility of "1-(2-Chlorophenyl)-2-methoxyethanol" in the targeted modification of phenolic compounds, which has implications for the production of agrochemicals, fragrances, and pharmaceuticals (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012).

Photoreactions in Organic Synthesis

Plíštil et al. (2006) explore the photoreactions of alkoxymethyl phenacyl chlorides and benzoates, leading to the formation of indanone derivatives and lactones. This research highlights the role of "1-(2-Chlorophenyl)-2-methoxyethanol" in facilitating unique photochemical transformations, contributing to the development of novel synthetic pathways in organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Spectroscopic and Computational Studies

The molecular structure, reactivity, and spectroscopic properties of compounds related to "1-(2-Chlorophenyl)-2-methoxyethanol" have been studied through density functional theory (DFT) and molecular docking, as demonstrated by Viji et al. (2020). Such research aids in understanding the electronic properties and potential biological applications of these compounds, paving the way for their use in drug design and material science (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Mechanism of Action

The mechanism of action would depend on the use of the compound. If it’s used as a drug, it would interact with biological targets in the body to exert its effects. If it’s used as a reagent in a chemical reaction, its mechanism of action would be the steps it undergoes during the reaction .

Safety and Hazards

The safety and hazards associated with the compound would be determined through toxicological studies and by referring to material safety data sheets .

Future Directions

The future directions would depend on the current uses and potential applications of the compound. This could involve further studies to explore new uses, improve synthesis methods, or reduce potential hazards .

Properties

IUPAC Name

1-(2-chlorophenyl)-2-methoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAQTBNCCGHMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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